molecular formula C15H24N2O2S B5316570 1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine

1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine

Cat. No. B5316570
M. Wt: 296.4 g/mol
InChI Key: OTNCDGBRRWAPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine, also known as PDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine acts as an SSRI by inhibiting the reuptake of serotonin in the brain. This results in an increase in the concentration of serotonin in the synaptic cleft, which can lead to an increase in the activation of 5-HT1A receptors. The activation of these receptors has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine in lab experiments is its selectivity for the serotonin transporter and 5-HT1A receptor. This allows researchers to study the effects of serotonin specifically on these targets. However, one limitation of using 1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine is its low solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for research on 1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine. One area of interest is the potential use of 1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine in the treatment of neurological disorders such as depression and anxiety. Another area of interest is the development of more efficient synthesis methods for 1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine and its potential applications in scientific research.

Synthesis Methods

1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine can be synthesized through a multistep process that involves the reaction of 2,5-dimethylphenylsulfonyl chloride with propylpiperazine in the presence of a base. The resulting product is then purified through recrystallization to obtain 1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine in its pure form.

Scientific Research Applications

1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which makes it a useful tool for studying the role of serotonin in the brain. 1-[(2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has also been used to study the effects of serotonin on the regulation of mood, anxiety, and other neurological disorders.

properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-propylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-4-7-16-8-10-17(11-9-16)20(18,19)15-12-13(2)5-6-14(15)3/h5-6,12H,4,7-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNCDGBRRWAPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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